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Core Protocol Design

¢ Intervention: All eligible patients self-administered derazantinib 300 mg orally once daily until
disease progression, unacceptable toxicity, or withdrawal [1].

e Treatment Cycles: Each cycle was 28 days [1].

e Primary Endpoints: The study had different primary endpoints for each cohort. For Cohort 1 (FGFR2
fusions), the primary endpoint was Objective Response Rate (ORR). For Cohort 2 (FGFR2
mutations/amplifications), the primary endpoint was Progression-Free Survival (PFS) [1] [2].

e Tumor Assessment: Tumor measurements were conducted using CT or MRI scans every 8 weeks
for the first 6 months, and then every 12 weeks thereafter [1].

Key Patient Eligibility Criteria The following table summarizes the main inclusion criteria for participants

in the FIDES-01 trial [1] [3]:

Criteria Category Description

Cancer Type Locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) or
combined hepatocellular-cholangiocarcinoma.

Genetic Centrally confirmed FGFR2 fusions (Cohort 1) or FGFR2
Alteration mutations/amplifications (Cohort 2).
Prior Therapy At least one prior line of chemotherapy. About half of the participants had received

two or more prior lines [2].
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Criteria Category Description

Performance ECOG (Eastern Cooperative Oncology Group) performance status of O or 1.
Status

Organ Function Adequate hematological and other essential laboratory values.

Key Efficacy and Safety Results

The efficacy results demonstrated clinical benefit in both cohorts, with particularly strong outcomes in

patients with FGFR2 fusions.

Primary Efficacy Results from FIDES-01 [1] [2] [4]

. Cohort 1: FGFR2 Cohort 2: FGFR2
Efficacy Parameter . . e -
Fusions (n=103) Mutations/Amplifications (n=44)
Objective Response Rate 22.3% (95% Cl, 6.8% (95% ClI, 1.4%-18.7%)
(ORR) 14.7%-31.6%)
Disease Control Rate (DCR) 75.7% (95% Cl, 63.6% (95% ClI, 47.8%-77.6%)

66.3%-83.6%)

Median Progression-Free 7.8 months (95% ClI, 5.5- 8.3 months (95% ClI, 3.5-16.7)
Survival (PFS) 8.3)
6-Month PFS Rate 53.9% (95% ClI, 53.9% (95% CI, 42.8%-63.7%) [1]

42.8%-63.7%)

Median Overall Survival 17.2 months (95% ClI, 15.9 months (95% ClI, 8.4-not estimable)
(0S) 12.5-22.4)
Median Duration of 6.4 months 5.6 months

Response (DOR)

© 2026 Smolecule. All rights reserved. 2/7 Tech Support


https://www.onclive.com/view/derazantinib-demonstrates-promising-efficacy-in-intrahepatic-cholangiocarcinoma
https://oncpracticemanagement.com/special-issues/2022-year-in-review-cholangiocarcinoma/preliminary-results-from-the-fides-01-trial-derazantinib-as-a-second-line-treatment-for-icca-with-fgfr2-alterations
https://www.ccanewsonline.com/web-exclusives/efficacy-and-safety-of-derazantinib-in-patients-with-previously-treated-icca-with-an-fgfr2-fusion-or-rearrangement-the-fides-01-study
https://www.onclive.com/view/derazantinib-demonstrates-promising-efficacy-in-intrahepatic-cholangiocarcinoma
https://www.smolecule.com/products/s547998?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Note: ORR includes complete and partial responses. DCR includes complete and partial responses plus

stable disease. Confidence intervals (CI) are provided where available.

Safety Profile The safety population included 131 patients. Derazantinib's safety profile was considered

manageable [1] [3].

e Common Adverse Events (AEs): The most common AEs of any grade were hyperphosphatemia
(35%/76% in different reports [1] [4]), fatigue/asthenia (33%), nausea (32%), dry mouth (27%), and
dry eye (24%) [1].

e Grade 3+ AEs: 32-35% of patients experienced a grade 3 or higher adverse event. Common grade
3+ AEs included increased AST (10%) and ALT (9%) [1] [4].

¢ FGFR-Inhibitor Class Effects: The drug was associated with a low incidence of typical FGFR
inhibitor toxicities, such as nail toxicities (7.5%), stomatitis (2.0%), retinal events (1.4%), and palmar-
plantar erythrodysesthesia (hand-foot syndrome, 1.4%) [1].

FGFR2 Signaling Pathway and Derazantinib Mechanism

Derazantinib is an oral, investigational inhibitor that selectively targets FGFR1, FGFR2, and FGFR3 [1].
The FGFR signaling pathway plays a critical role in cell growth, survival, and differentiation. In
approximately 15% of iCCA cases, the FGFR2 gene is altered, often through fusions with other genes [2].
This leads to a constitutively active FGFR2 fusion protein that drives uncontrolled cancer cell proliferation
[1]. Derazantinib works by competitively binding to the ATP-binding site of these FGFR kinases, thereby

blocking the downstream signaling cascade that promotes tumor growth.

The diagram below illustrates this mechanism of action.
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Detailed Experimental Methodology

For researchers seeking to replicate or build upon the biomarker and efficacy analyses from FIDES-01, the

core methodologies are outlined below.

1. Patient Biomarker Identification and Screening

e Purpose: To identify and enroll patients with locally advanced or metastatic iCCA harboring specific
FGFR2 genetic alterations.
e Procedure:
o Obtain tumor tissue samples from potential participants, typically from biopsies of the primary
tumor or metastatic sites.
o Perform central testing and confirmation of FGFR2 status using one or both of the following
methods [2] [3]:
= Fluorescence In Situ Hybridization (FISH): Used to detect gene fusions and
amplifications. Labeled DNA probes bind to specific regions of the FGFR2 gene;
abnormal probe signals indicate structural rearrangements.
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= Next-Generation Sequencing (NGS): Used to detect gene fusions, rearrangements,
and specific point mutations. This method involves sequencing the entire FGFR2 coding
region to identify all classes of genomic alterations.
¢ Key Materials: Tumor tissue samples (FFPE blocks), FISH probes for FGFR2, NGS panels targeting
the FGFR gene family.

2. Tumor Response Assessment per RECIST 1.1

¢ Purpose: To objectively evaluate the antitumor activity of derazantinib by measuring changes in
tumor burden.
e Procedure:
o Baseline Imaging: Perform CT or MRI scans within 28 days before the start of treatment to
document all target and non-target lesions.
o Follow-up Imaging: Schedule subsequent tumor assessments every 8 weeks for the first 6
months, then every 12 weeks thereafter until disease progression or treatment discontinuation
[1].
o Image Analysis: All scans are reviewed by both the local investigator and an independent
central radiology review committee to ensure consistency and minimize bias [1] [4].
o Response Categorization: Apply RECIST 1.1 criteria to categorize outcomes:
= Complete Response (CR): Disappearance of all target and non-target lesions.
= Partial Response (PR): >30% decrease in the sum of diameters of target lesions.
= Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase
to qualify for PD.
= Progressive Disease (PD): >20% increase in the sum of diameters of target lesions or
appearance of new lesions.
¢ Key Materials: CT or MRI scanners, standardized imaging protocols.

Conclusion and Research Context

The FIDES-01 trial successfully met its primary endpoints, establishing derazantinib as a promising
targeted therapy for patients with advanced, pre-treated iCCA and FGFR?2 alterations [1] [4]. Its efficacy is
most pronounced in the subset of patients with FGFR2 fusions, consistent with the broader class of FGFR
inhibitors. The drug's manageable safety profile, with a notably lower incidence of some class-specific

toxicities, suggests potential for differentiation [1] [5].

Further research is ongoing to explore derazantinib's utility in combination therapies, particularly with

immune checkpoint inhibitors, as seen in the FIDES-02 trial (NCT04045613) for urothelial cancer [5].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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